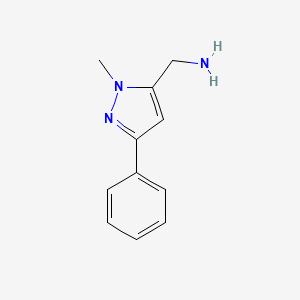

(1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine

Description

BenchChem offers high-quality (1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methyl-5-phenylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14-10(8-12)7-11(13-14)9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVNJYHSYZUYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602560 | |

| Record name | 1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876728-39-1 | |

| Record name | 1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Medicinal Chemistry Applications of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methylamine

Executive Summary

Compound: (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methylamine CAS: 876728-39-1 (free base) / 864068-98-4 (HCl salt) Molecular Formula: C₁₁H₁₃N₃ Molecular Weight: 187.24 g/mol [1]

(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methylamine represents a high-value "linker-extended" scaffold in modern medicinal chemistry. Unlike its direct analog, 5-amino-1-methyl-3-phenylpyrazole (found in Edaravone analogs), this molecule incorporates a methylene spacer between the pyrazole core and the primary amine. This structural modification disrupts the conjugation between the amine lone pair and the aromatic system, significantly altering basicity (pKa), increasing conformational flexibility, and providing a unique vector for fragment growth. It serves as a critical building block for Fragment-Based Drug Discovery (FBDD) , particularly in targeting Kinases (ATP-binding site access) and GPCRs (biogenic amine mimicry).

Part 1: Chemical Profile & Structural Logic

Physicochemical Properties

The introduction of the methylene bridge fundamentally changes the electronic and steric profile compared to the aniline-like 5-aminopyrazole.

| Property | Value (Approx.) | Medicinal Chemistry Implication |

| LogP | 1.3 – 1.6 | Ideal for CNS penetration and oral bioavailability (Lipinski compliant). |

| pKa (Amine) | ~9.0 – 9.5 | Highly basic (aliphatic amine). Exists as a cation at physiological pH, facilitating ionic interactions (e.g., with Asp/Glu residues in binding pockets). |

| H-Bond Donors | 2 (NH₂) | Primary amine acts as a dual donor. |

| H-Bond Acceptors | 2 (N2 of pyrazole) | The N2 nitrogen is a specific H-bond acceptor, often critical for orienting the scaffold in the active site. |

| Topological Polar Surface Area (TPSA) | ~41 Ų | Favorable for membrane permeability. |

Structural Causality in Drug Design

-

The Methylene Spacer: Transforms the rigid, planar aminopyrazole into a flexible "hinge." This allows the phenyl ring to dock into hydrophobic sub-pockets while the amine reaches out to polar residues or solvent fronts.

-

The 1-Methyl Group: Locks the tautomeric state of the pyrazole, preventing the promiscuous binding often seen with N-unsubstituted pyrazoles. It also provides a small hydrophobic anchor.

-

The 3-Phenyl Ring: Provides a robust hydrophobic pharmacophore, suitable for

-stacking interactions (e.g., with Phenylalanine or Tyrosine gates in GPCRs).

Part 2: Synthetic Protocols

To ensure high regioselectivity (1-methyl-3-phenyl vs. 1-methyl-5-phenyl), the synthesis must be controlled. The most robust industrial route involves the reduction of the corresponding amide or nitrile, derived from the carboxylic acid ester.

Primary Synthesis Route: Amide Reduction

This protocol avoids the handling of hazardous azides or cyanides and is scalable.

Step 1: Synthesis of Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

-

Reagents: Acetophenone, Diethyl oxalate, Sodium ethoxide, Methylhydrazine.

-

Protocol:

-

Claisen condensation of acetophenone with diethyl oxalate (NaOEt/EtOH) yields the diketoester intermediate (Ethyl 2,4-dioxo-4-phenylbutanoate).

-

Cyclization with methylhydrazine. Note: Regiochemistry is controlled by solvent and temperature. Lower temperatures favor the 1-methyl-3-phenyl isomer.

-

Purify by column chromatography (Hexane/EtOAc).

-

Step 2: Conversion to Primary Amide

-

Reagents: Aqueous Ammonia (28%) or Methanolic Ammonia.

-

Protocol:

-

Dissolve the ester in MeOH.

-

Add excess ammonia and stir at RT or mild heat (40°C) until TLC shows consumption of ester.

-

Precipitate the product: 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide.

-

Step 3: Reduction to Methylamine (The Target)

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

-

Protocol:

-

Suspend LiAlH₄ (2.5 eq) in anhydrous THF under Argon.

-

Add the amide portion-wise at 0°C.

-

Reflux for 4-6 hours.

-

Workup (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Concentrate filtrate to obtain the crude amine. Convert to HCl salt for storage.

-

Visualization of Synthesis Logic

Caption: Step-wise synthetic pathway emphasizing the critical cyclization and reduction steps to generate the target scaffold.

Part 3: Medicinal Chemistry Applications[2][3][4]

Scaffold Hopping & Bioisosterism

This scaffold is a potent bioisostere for:

-

Benzylamines: The pyrazole ring acts as a "pseudo-phenyl" but with higher polarity and specific H-bond acceptance (N2), improving solubility and metabolic stability (blocking para-hydroxylation).

-

Indol-3-yl-methylamines (Tryptamine analogs): The 1-methyl-3-phenylpyrazole system mimics the indole core's spatial arrangement but offers different electronic vectors.

Target Class: Kinase Inhibitors

In kinase drug discovery, this amine serves as a Ribose Pocket Binder or a Solvent Front Extender .

-

Mechanism: The primary amine can form salt bridges with the conserved Glutamate (Glu) on the

C-helix or Aspartate (Asp) of the DFG motif. -

Design Strategy: React the amine with a heterocycle halide (e.g., 4-chloropyrimidine) to create an ATP-mimetic core where the pyrazole sits in the hydrophobic back-pocket (Gatekeeper region).

Target Class: GPCRs (Monoaminergic)

The structural similarity to a conformationally constrained dopamine or serotonin analog makes it a privileged scaffold for:

-

Dopamine D2/D3 Receptors: The phenyl ring engages the orthosteric binding site, while the amine interacts with the conserved Aspartate (Asp3.32).

-

Histamine H3/H4 Receptors: The basic nitrogen and the imidazole-like character of the pyrazole (though N-methylated) allow for specific H-bond networks.

Visualization: Pharmacophore Mapping

Caption: Pharmacophore map illustrating the spatial arrangement of the hydrophobic tail, H-bond acceptor core, and cationic headgroup.

Part 4: Experimental Validation (Self-Validating Protocol)

To confirm the identity and purity of the synthesized scaffold before using it in library generation:

-

¹H NMR Diagnostic Peaks (DMSO-d₆):

- 2.2-2.5 ppm: Methyl group on N1 (Singlet, 3H).

- 3.7-3.9 ppm: Methylene spacer (-CH₂-NH₂, Singlet/Doublet, 2H).

- 6.5-6.8 ppm: Pyrazole C4-H (Singlet, 1H). Critical for confirming cyclization.

- 7.3-7.8 ppm: Phenyl protons (Multiplet, 5H).

-

Mass Spectrometry (ESI+):

-

Look for

. -

Fragment ion: Loss of

(17 Da) is common in high-energy collisions.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18525797, N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. Retrieved from [Link]

-

Kumar, R., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

Ansari, A., et al. (2017). Biological Activity of Pyrazole Derivatives. Journal of Chemical Sciences. (Contextual grounding on 3-phenyl-pyrazole synthesis). Retrieved from [Link]

-

Thermo Fisher Scientific. Chemical Structure and Safety Data: (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methylamine. Retrieved from [Link]

Sources

A Deep Dive into Phenyl-Methyl Pyrazole Isomerism: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Differences Between 1-methyl-3-phenyl and 1-methyl-5-phenyl Pyrazole Isomers

For researchers, scientists, and professionals in drug development, the nuanced differences between constitutional isomers can have profound implications for a compound's efficacy, safety, and synthetic accessibility. This guide provides a detailed comparative analysis of two closely related pyrazole isomers: 1-methyl-3-phenylpyrazole and 1-methyl-5-phenylpyrazole. We will explore the critical aspects of their synthesis, spectroscopic characterization, and the underlying principles that govern their distinct properties.

The Synthetic Challenge: Regioselectivity in Pyrazole Formation

The synthesis of N-methyl-phenylpyrazoles typically involves the condensation of methylhydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. The core challenge in synthesizing the 1,3- and 1,5- isomers lies in controlling the regioselectivity of the initial nucleophilic attack and subsequent cyclization. Methylhydrazine possesses two non-equivalent nitrogen atoms, and the regiochemical outcome of the reaction is highly dependent on the reaction conditions and the nature of the electrophilic centers in the dicarbonyl component.

A common precursor for these isomers is benzoylacetaldehyde or a related derivative. The reaction with methylhydrazine can, in principle, yield both the 1,3- and 1,5-isomers. The regioselectivity of this reaction is a classic problem in heterocyclic chemistry, often leading to mixtures of products.[1] However, by carefully selecting the reaction conditions, such as pH and solvent, it is possible to favor the formation of one isomer over the other. For instance, acid-catalyzed conditions can favor one reaction pathway, while base-catalyzed conditions may favor the other.

Modern synthetic strategies often employ a stepwise approach to ensure high regioselectivity. For example, the reaction of N-alkylated tosylhydrazones with terminal alkynes has been shown to be a highly regioselective method for the synthesis of 1,3,5-trisubstituted pyrazoles.[2] Another regioselective method involves the reaction of N-monosubstituted hydrazones with nitroolefins.[3]

Experimental Protocol: A General Approach to Phenyl-Methyl Pyrazole Synthesis

While specific conditions for achieving high regioselectivity for each isomer can vary, a general protocol for the synthesis of pyrazoles from a 1,3-dicarbonyl compound and a hydrazine is as follows. This protocol is based on established methods for pyrazole synthesis and would require optimization for the specific target isomers.[4]

Materials:

-

Benzoylacetaldehyde (or a suitable precursor)

-

Methylhydrazine

-

Ethanol (or another suitable solvent)

-

Catalytic amount of acid (e.g., acetic acid) or base (e.g., sodium hydroxide)

-

Standard laboratory glassware for reflux and workup

Procedure:

-

Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add methylhydrazine (1.0-1.2 equivalents) to the solution.

-

Add the catalyst (acid or base).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired isomer.

Note: The choice of solvent and catalyst is crucial for controlling the regioselectivity. A systematic investigation of these parameters is necessary to optimize the yield of the desired isomer.

Spectroscopic Differentiation: Unmasking the Isomers

The most reliable method for distinguishing between the 1-methyl-3-phenyl and 1-methyl-5-phenyl pyrazole isomers is through nuclear magnetic resonance (NMR) spectroscopy. The substitution pattern on the pyrazole ring leads to distinct chemical shifts for the protons and carbons, providing a clear fingerprint for each isomer.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the key differentiating feature is the chemical shift of the pyrazole ring protons.

-

1-methyl-3-phenylpyrazole: This isomer will show two distinct signals for the pyrazolic protons, typically a doublet for the proton at the 4-position and a doublet for the proton at the 5-position. The N-methyl group will appear as a singlet.

-

1-methyl-5-phenylpyrazole: This isomer will also exhibit two signals for the pyrazolic protons, a doublet for the proton at the 4-position and a doublet for the proton at the 3-position. The N-methyl group will also be a singlet.

The precise chemical shifts will be influenced by the anisotropic effect of the phenyl ring. In the 1,5-isomer, the phenyl group is adjacent to the N-methyl group, which may lead to a noticeable difference in the chemical shift of the methyl protons compared to the 1,3-isomer.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides even more definitive evidence for the isomeric structure. The chemical shifts of the pyrazole ring carbons are highly sensitive to the substitution pattern.

-

1-methyl-3-phenylpyrazole: The carbon atoms of the pyrazole ring will have distinct chemical shifts. The carbon attached to the phenyl group (C3) will be significantly deshielded.

-

1-methyl-5-phenylpyrazole: Similarly, the pyrazole carbons will have unique chemical shifts, with the carbon bearing the phenyl group (C5) showing a characteristic downfield shift.

The chemical shift of the N-methyl carbon will also differ between the two isomers due to the different electronic environments. A comprehensive analysis of ¹³C NMR data for a wide range of pyrazole derivatives has shown that the chemical shifts of the ring carbons are reliable indicators of the substitution pattern.[5]

Comparative Spectroscopic Data (Predicted and from Related Compounds)

| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| 1-methyl-3-phenylpyrazole | N-CH₃: ~3.8-4.0 ppm (s)H-4: ~6.5-6.7 ppm (d)H-5: ~7.6-7.8 ppm (d)Aromatic-H: ~7.2-7.8 ppm (m) | N-CH₃: ~38-40 ppmC-3: ~150-152 ppmC-4: ~105-107 ppmC-5: ~130-132 ppmAromatic-C: ~125-140 ppm |

| 1-methyl-5-phenylpyrazole | N-CH₃: ~3.7-3.9 ppm (s)H-3: ~7.4-7.6 ppm (d)H-4: ~6.3-6.5 ppm (d)Aromatic-H: ~7.2-7.8 ppm (m) | N-CH₃: ~36-38 ppmC-3: ~140-142 ppmC-4: ~108-110 ppmC-5: ~148-150 ppmAromatic-C: ~125-140 ppm |

Note: The predicted chemical shifts are based on general principles of NMR spectroscopy and data from structurally related compounds. Actual values may vary depending on the solvent and other experimental conditions.[6][7]

Structural Analysis: A Glimpse into the Solid State

The crystal structure of the tautomeric 3-methyl-5-phenylpyrazole shows that the phenyl and pyrazole rings are not coplanar, with a twist of approximately 18-21 degrees between the rings.[8] This is a common feature in phenyl-substituted heterocyclic compounds and is due to steric hindrance between the ortho-protons of the phenyl ring and the atoms of the pyrazole ring. Similar non-planar conformations are expected for the N-methylated isomers.

The crystal packing of these molecules is typically governed by weak intermolecular interactions such as C-H···π and π-π stacking interactions.[9] The presence of the N-methyl group in the target isomers will influence the crystal packing compared to the N-unsubstituted analogue by preventing the formation of N-H···N hydrogen bonds.

Applications and Biological Significance: The Impact of Isomerism

The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, with numerous pyrazole-containing drugs on the market.[10][11][12] The biological activity of pyrazole derivatives is highly dependent on the substitution pattern on the ring. Therefore, the difference between the 1,3- and 1,5- isomers is not merely academic but can have a significant impact on their pharmacological properties.

For instance, the sedative and anticonvulsant effects of a compound referred to as "3-methyl-5-phenylpyrazole" (phemerazole) have been reported.[13] While the exact isomeric form is not always clearly specified in older literature, this highlights the potential for these compounds to interact with biological targets. The precise positioning of the phenyl and methyl groups in the 1,3- and 1,5-isomers will dictate how they fit into the binding pocket of a receptor or enzyme, leading to potentially different biological activities.

The development of new therapeutic agents often involves the synthesis and screening of libraries of related compounds, including isomers. A thorough understanding of the differences between isomers like 1-methyl-3-phenylpyrazole and 1-methyl-5-phenylpyrazole is therefore essential for rational drug design.

Conclusion

The 1-methyl-3-phenyl and 1-methyl-5-phenyl pyrazole isomers, while structurally similar, exhibit distinct properties that are a direct consequence of their different substitution patterns. The key to their selective synthesis lies in controlling the regioselectivity of the cyclization reaction. Their unambiguous identification is readily achieved through a comparative analysis of their ¹H and ¹³C NMR spectra. While their specific applications may not be extensively documented in a comparative manner, the well-established importance of the pyrazole scaffold in medicinal chemistry suggests that these isomers could have unique and potentially valuable biological activities. This guide serves as a foundational resource for researchers working with these and related pyrazole derivatives, emphasizing the importance of precise structural characterization in the pursuit of new scientific discoveries.

Visualizing the Synthetic Pathways

Caption: Synthetic pathways to 1,3- and 1,5-isomers.

References

-

Adam, F., Charishma, S. P., Prabhu, B. R., Samshuddin, S., & Ameram, N. (2018). Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 74(12), 1842–1845. [Link]

-

Reddy, C. R., Rao, K. S., & Reddy, A. S. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(84), 44751-44756. [Link]

-

Khan, I., Ibrar, A., Abbas, N., & Ali, S. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(9), 10255-10262. [Link]

- CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.).

-

El-Ghanam, A., & El-Kashef, H. (2016). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1775–1778. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 85, 10-18. [Link]

-

Sonawane, S. A., Sonar, V. N., & Poso, A. (2011). 1-(2,5-Dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o547–o548. [Link]

-

Synthesis of 1-Methyl-5-phenyl-2-pyrazoline (Compound No. 55). (n.d.). PrepChem.com. [Link]

-

Ghahremanzadeh, R., Amanollahi, P., & Fashi, A. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(2), 48. [Link]

-

Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

- CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.).

-

Vitale, P., Perrone, A., Scilimati, A., & de Candia, M. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5836. [Link]

-

3-(4-Chlorophenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole - Optional[13C NMR]. (n.d.). SpectraBase. [Link]

-

Tables For Organic Structure Analysis. (n.d.). [Link]

-

Elguero, J., Marzin, C., & Roberts, J. D. (1974). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Journal of the American Chemical Society, 96(23), 7215–7219. [Link]

-

Al-Hourani, B. J., El-Hiti, G. A., & Kariuki, B. M. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1303–1306. [Link]

-

Synthesis of 1-benzoyl-3-phenyl-1h-pyrazole-4-carbaldehyde and evaluation of their antioxidant and anti-inflammatory activity. (2018). Semantic Scholar. [Link]

-

Crystal structure of (E)-N-{[3-methyl-1- phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4- yl]methylidene}hydroxylamine. (n.d.). Academia.edu. [Link]

-

Padmavathi, V., Reddy, G. S., & Reddy, A. S. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 70(22), 8757–8762. [Link]

-

Maslen, E. N., Cannon, J. R., White, A. H., & Willis, A. C. (1974). Crystal structure of 3-methyl-5-phenylpyrazole. Journal of the Chemical Society, Perkin Transactions 2, (11), 1298-1301. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Jimeno, M. L., Alkorta, I., & Elguero, J. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-293. [Link]

-

Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

-

Bango, J. H. N., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine. Scientific Reports, 12(1), 17789. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

-

Nuta, D. C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. [Link]

-

Adejare, A., & Adejare, A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660029. [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (2019). ResearchGate. [Link]

-

Del Giudice, M. R., et al. (2000). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Archiv der Pharmazie, 333(11), 365-370. [Link]

-

Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]

-

Kumar, A., & Kumar, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 1-10. [Link]

-

Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). ResearchGate. [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience, 10(4), 2883-2891. [Link]

-

Novitskaia, N. A., & Pershin, G. N. (1960). [Effect of 3-methyl-5-phenylpyrazole (phemerazole) on the action of substances stimulating the central nervous system]. Farmakologiia i toksikologiia, 23, 488–493. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 8. Crystal structure of 3-methyl-5-phenylpyrazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. [Effect of 3-methyl-5-phenylpyrazole (phemerazole) on the action of substances stimulating the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methylamine

This Application Note is designed for research chemists and drug discovery scientists requiring a high-purity, scalable synthesis of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methylamine .

Unlike standard cyclization methods (e.g., methylhydrazine + 1,3-diketones) which often suffer from poor regioselectivity (yielding mixtures of 1,3- and 1,5-isomers), this protocol utilizes a Directed Lithiation Strategy . This approach guarantees the correct regioisomer by leveraging the steric preference of N-alkylation followed by the electronic directing effect of the pyrazole nitrogen for C5-functionalization.

Executive Summary

-

Target Molecule: (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methylamine

-

Core Challenge: Controlling the regiochemistry of the N-methyl and C-phenyl substituents on the pyrazole ring.

-

Solution: A stepwise synthesis involving the methylation of 3-phenylpyrazole (favoring the 1,3-isomer sterically) followed by C5-selective lithiation and reductive amination.

-

Purity Target: >98% (HPLC), single regioisomer.

Synthetic Pathway & Logic

The synthesis is broken down into four critical stages. The logic prioritizes isomer purity over step count, ensuring the final scaffold has the exact 1,3,5-substitution pattern required for structure-activity relationship (SAR) studies.

Caption: Stepwise regioselective synthesis flow. Blue: Scaffold formation.[1] Red: Isomer control. Yellow: Functionalization. Green: Final Product.

Detailed Experimental Protocols

Stage 1 & 2: Synthesis of 1-Methyl-3-phenyl-1H-pyrazole

Rationale: Direct cyclization of benzoylacetone with methylhydrazine often yields the unwanted 1-methyl-5-phenyl isomer as the major product. Alkylation of the unsubstituted 3-phenylpyrazole favors the less sterically hindered N1 position (distal to the phenyl ring), yielding the desired 1-methyl-3-phenyl isomer.

Reagents:

-

Acetophenone (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

-

Hydrazine hydrate (1.5 eq)

-

Methyl Iodide (1.1 eq)

-

Sodium Hydride (60% in oil) (1.2 eq)

Protocol:

-

Enaminone Formation: Reflux acetophenone (10 mmol) with DMF-DMA (12 mmol) in toluene (or neat) for 12 hours. Concentrate to obtain the crude enaminone (3-(dimethylamino)-1-phenylprop-2-en-1-one).

-

Cyclization: Dissolve the crude enaminone in Ethanol (30 mL). Add Hydrazine hydrate (15 mmol) dropwise. Reflux for 4 hours. Cool and concentrate. Recrystallize from ethanol/water to obtain 3-phenyl-1H-pyrazole .

-

Methylation:

-

Suspend NaH (12 mmol) in dry THF (20 mL) under Argon at 0°C.

-

Add 3-phenyl-1H-pyrazole (10 mmol) dissolved in THF dropwise. Stir for 30 min (H2 evolution).

-

Add Methyl Iodide (11 mmol) dropwise.

-

Warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Dry over Na2SO4.[2]

-

Purification: Flash chromatography (Hexane:EtOAc). The 1-methyl-3-phenyl isomer (desired) is typically less polar and elutes first (or is easily separated) compared to the 1-methyl-5-phenyl isomer.

-

Validation: In 1H NMR, the N-Me signal of the 1,3-isomer typically appears at

3.9-4.0 ppm. Crucial: Confirm regiochemistry via NOESY. The N-Me protons should not show a strong NOE correlation with the Phenyl protons (distal).

-

Stage 3: C5-Formylation via Lithiation

Rationale: The C5 proton of 1-methyl-3-phenylpyrazole is the most acidic ring proton due to the inductive effect of the adjacent nitrogen. Lithiation is highly regioselective for C5.

Reagents:

-

1-Methyl-3-phenyl-1H-pyrazole (1.0 eq)

-

n-Butyllithium (2.5 M in hexanes) (1.2 eq)

-

Anhydrous DMF (1.5 eq)

-

Anhydrous THF

Protocol:

-

Dissolve 1-Methyl-3-phenyl-1H-pyrazole (5 mmol) in anhydrous THF (25 mL) under Argon.

-

Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents ring fragmentation or isomerization.

-

Add n-BuLi (6 mmol) dropwise over 10 minutes. Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

-

Add anhydrous DMF (7.5 mmol) dropwise.

-

Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.

-

Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate.[3][4]

-

Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

-

Product: 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde .

Stage 4: Reductive Amination to Methylamine

Rationale: Converting the aldehyde to the primary amine can be done via an oxime or reductive amination with ammonium acetate. The oxime route is often cleaner for isolation.

Protocol (Oxime Route):

-

Oxime Formation: Dissolve the aldehyde (3 mmol) in Ethanol (15 mL). Add Hydroxylamine hydrochloride (4.5 mmol) and Sodium Acetate (4.5 mmol). Reflux for 2 hours. Concentrate and partition between water/EtOAc to isolate the oxime.

-

Reduction: Dissolve the crude oxime in Methanol (20 mL).

-

Option A (Chemical): Add Zn dust (10 eq) and Ammonium Formate (or dilute HCl/AcOH) and stir vigorously.

-

Option B (Hydrogenation - Recommended): Add Raney Nickel (catalytic) or Pd/C (10%) and stir under H2 atmosphere (balloon) for 12-24 hours.

-

-

Workup: Filter catalyst through Celite. Concentrate filtrate.

-

Salt Formation (Optional for stability): Dissolve residue in Et2O, add 1M HCl in Et2O to precipitate the hydrochloride salt.

Analytical Data & Validation

| Parameter | Specification | Method |

| Appearance | White to off-white solid (HCl salt) | Visual |

| 1H NMR (DMSO-d6) | 400 MHz NMR | |

| Regiochemistry Check | NOE between N-Me and C4-H; NO NOE between N-Me and Ph | NOESY 2D-NMR |

| Mass Spec | [M+H]+ calc: ~188.11 | LC-MS (ESI) |

Troubleshooting & Critical Process Parameters (CPPs)

1. Regioisomer Contamination:

-

Symptom:[5] Two N-Me peaks in NMR (Stage 2).

-

Fix: Improve the chromatographic separation in Stage 2. The 1,3-isomer (Target) usually has a higher Rf than the 1,5-isomer in EtOAc/Hexane systems. Do not proceed to lithiation with a mixture.

2. Incomplete Lithiation:

-

Symptom:[5] Recovery of starting material in Stage 3.

-

Fix: Ensure THF is anhydrous (distilled over Na/Benzophenone or from a drying column). Titrate n-BuLi before use. Ensure temperature is strictly -78°C during addition.

3. Over-reduction (Stage 4):

-

Symptom:[5] Formation of secondary amines (dimerization).

-

Fix: In reductive amination, use a large excess of ammonium source (if using NH4OAc). If using the Oxime route, this is rarely an issue.

References

-

Regioselectivity in Pyrazole Synthesis: Elguero, J. et al. "Pyrazoles."[6] Comprehensive Heterocyclic Chemistry II, 1996. (Foundational text on tautomerism and alkylation preference).

-

Lithiation of 1-Methylpyrazoles: Begtrup, M. et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[7] Organic & Biomolecular Chemistry, 2006, 4(7), 1261-1267.[7] Link

-

Functionalization of Phenylpyrazoles: Gois, P. M. P. et al. "Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands." New Journal of Chemistry, 2003. Link

- General Reductive Amination: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. ias.ac.in [ias.ac.in]

- 5. jetir.org [jetir.org]

- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Pyrazole Methylamines in Modern Drug Discovery

An Application Note and Protocol Guide to Reductive Amination for the Synthesis of Pyrazole Methylamines

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutics, from celecoxib (an anti-inflammatory) to sildenafil (used to treat erectile dysfunction). The incorporation of a methylamine group onto the pyrazole core is a common strategy to introduce a basic center, which can be crucial for modulating pharmacokinetic properties such as solubility and for establishing key interactions with biological targets. Reductive amination stands out as one of the most robust and versatile methods for forging this critical C-N bond, offering a direct and often high-yielding pathway from a pyrazole carboxaldehyde to the desired pyrazole methylamine.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of reductive amination for the synthesis of pyrazole methylamines. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into experimental design and troubleshooting common issues.

Part 1: The Chemical Principle - A Stepwise Mechanistic Examination

Reductive amination is a two-stage, one-pot reaction that sequentially combines an aldehyde (or ketone) with an amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine. The efficiency of this process hinges on the careful selection of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion.

The overall transformation can be depicted as:

Pyrazole-CHO + CH₃NH₂ → [Pyrazole-CH=NCH₃] → Pyrazole-CH₂NHCH₃

The reaction proceeds through the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the pyrazole carboxaldehyde.

-

Hemiaminal Formation: This attack forms a tetrahedral intermediate known as a hemiaminal.

-

Dehydration: The hemiaminal is unstable and readily eliminates a molecule of water to form an imine. In the presence of an acid catalyst, the hydroxyl group is protonated, making it a better leaving group.

-

Iminium Ion Formation: The imine can be protonated to form a more electrophilic iminium ion, which is the key intermediate for the reduction step.

-

Hydride Reduction: A hydride reagent (H⁻) attacks the electrophilic carbon of the iminium ion, reducing it to the final secondary amine product.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation. Its mild nature prevents the premature reduction of the aldehyde, and it is less sensitive to acidic conditions that favor iminium ion formation compared to other borohydrides like sodium borohydride (NaBH₄).

Caption: Mechanism of Reductive Amination.

Part 2: Experimental Protocols

This section provides two detailed protocols for the synthesis of pyrazole methylamines via reductive amination. Protocol A utilizes the commonly employed sodium triacetoxyborohydride, while Protocol B offers an alternative using sodium borohydride with pH control.

Protocol A: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the most general and widely used method due to its operational simplicity and broad substrate scope.

Materials:

-

Pyrazole carboxaldehyde (1.0 eq)

-

Methylamine (2.0 M solution in THF, 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the pyrazole carboxaldehyde (1.0 eq) and dissolve it in DCM (or DCE) to a concentration of approximately 0.1 M.

-

Amine Addition: Add the methylamine solution (1.2 eq) to the flask. If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure the formation of the imine intermediate.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition may cause some effervescence.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude pyrazole methylamine can be purified by column chromatography on silica gel or by recrystallization.

Caption: Workflow for Protocol A.

Protocol B: Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is a cost-effective alternative but requires careful pH control to prevent reduction of the starting aldehyde.

Materials:

-

Pyrazole carboxaldehyde (1.0 eq)

-

Methylamine (40% solution in H₂O, 1.5 eq)

-

Sodium borohydride (NaBH₄, 1.5 eq)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl, 1 M)

-

Sodium hydroxide (NaOH, 1 M)

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: Dissolve the pyrazole carboxaldehyde (1.0 eq) in methanol (approx. 0.2 M) in a round-bottom flask.

-

Amine Addition: Add the aqueous methylamine solution (1.5 eq).

-

pH Adjustment & Imine Formation: Adjust the pH of the solution to 6-7 using 1 M HCl. Stir at room temperature for 1-2 hours.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reducing Agent Addition: Add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor by TLC or LC-MS.

-

Workup: Quench the reaction by adding water. Adjust the pH to >10 with 1 M NaOH to ensure the product is in its free base form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product as described in Protocol A.

Part 3: Data Summary and Comparison

The choice of protocol can influence reaction time and yield. The following table summarizes typical results for the synthesis of a generic pyrazole methylamine.

| Parameter | Protocol A (NaBH(OAc)₃) | Protocol B (NaBH₄) |

| Reducing Agent | Sodium triacetoxyborohydride | Sodium borohydride |

| Solvent | DCM / DCE | Methanol |

| pH Control | Not strictly required (self-regulating) | Crucial (pH 6-7 for imine formation) |

| Typical Reaction Time | 2 - 16 hours | 3 - 6 hours |

| Typical Yield | 75 - 95% | 60 - 85% |

| Key Advantage | High yield, operational simplicity | Cost-effective |

| Key Disadvantage | Higher cost of reagent | Requires careful pH monitoring |

Part 4: Expert Insights and Troubleshooting

-

Why STAB is often preferred: Sodium triacetoxyborohydride is a milder reducing agent than sodium borohydride. This selectivity is key to its success. It will readily reduce the protonated iminium ion but is slow to reduce the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct. The acetic acid byproduct from STAB can also help catalyze the formation of the iminium ion.

-

The Role of pH in the NaBH₄ method: For Protocol B, maintaining a slightly acidic pH (6-7) is a delicate balance. These conditions favor the dehydration of the hemiaminal to the iminium ion. If the solution is too acidic, the borohydride will decompose. If it is too basic, the formation of the iminium ion will be slow.

-

Troubleshooting: Low Yields:

-

Aldehyde Reduction: If you observe significant formation of the corresponding alcohol, your reducing agent is too reactive or was added too early. With NaBH₄, ensure the pH is correct and the temperature is low during addition. With NaBH(OAc)₃, this is less common but can occur if the reagent is of poor quality.

-

Incomplete Reaction: If starting material remains, the imine formation may be slow. Consider adding a catalytic amount of acetic acid (in Protocol A) or allowing more time for the initial stirring before adding the reducing agent. The reducing agent itself may have degraded; use fresh reagent.

-

-

Troubleshooting: Purification Challenges:

-

Product Solubility: Pyrazole methylamines are often basic and can be water-soluble, especially in their protonated form. During workup, ensure the aqueous layer is made sufficiently basic (pH > 10) to extract the free base into the organic solvent.

-

Emulsions: If emulsions form during extraction, adding brine (saturated NaCl solution) can help break them.

-

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride. Retrieved February 21, 2026, from [Link]

Scalable synthesis methods for 1-Methyl-3-phenyl-1H-pyrazol-5-methylamine

An Application Note and Protocol Guide for the Scalable Synthesis of 1-Methyl-3-phenyl-1H-pyrazol-5-methylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design. 1-Methyl-3-phenyl-1H-pyrazol-5-methylamine is a key building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The development of a robust, scalable, and economically viable synthetic route is therefore of paramount importance for its application in pharmaceutical research and development.

This guide provides a comprehensive overview of a scalable synthetic strategy for 1-Methyl-3-phenyl-1H-pyrazol-5-methylamine, focusing on field-proven methods suitable for scale-up. We will delve into the causality behind experimental choices, providing not just a protocol, but a framework for understanding and optimizing the synthesis.

Strategic Overview: A Three-Step Approach to the Target Molecule

The synthesis of 1-Methyl-3-phenyl-1H-pyrazol-5-methylamine can be efficiently achieved through a three-step sequence, starting from readily available commercial materials. This strategy is designed for scalability, prioritizing robust reactions and purification methods amenable to industrial production.

Caption: Overall synthetic workflow for 1-Methyl-3-phenyl-1H-pyrazol-5-methylamine.

Part 1: Synthesis of the 1-Methyl-3-phenyl-1H-pyrazole Core

Scientific Rationale

The construction of the pyrazole ring is most reliably achieved through the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This method is highly efficient and offers good control over the regioselectivity, especially when using unsymmetrical dicarbonyls and substituted hydrazines. For our target, the reaction between 1-phenyl-1,3-butanedione (benzoylacetone) and methylhydrazine is the most direct route.

The regioselectivity of this reaction is a critical consideration. The more nucleophilic nitrogen of methylhydrazine preferentially attacks the more electrophilic carbonyl group of the dicarbonyl compound. In benzoylacetone, the benzoyl carbonyl is generally more electrophilic than the acetyl carbonyl, leading to the desired 1-methyl-3-phenyl isomer as the major product.

For scalability, a solvent-free or high-concentration reaction is often preferred to maximize reactor throughput and minimize solvent waste. The reaction is typically exothermic and requires careful temperature control during the initial addition phase.

Scalable Protocol: 1-Methyl-3-phenyl-1H-pyrazole

| Parameter | Value | Rationale |

| Reactants | 1-Phenyl-1,3-butanedione, Methylhydrazine | Readily available and cost-effective starting materials. |

| Stoichiometry | 1.0 eq. Dicarbonyl, 1.05 eq. Methylhydrazine | A slight excess of the more volatile hydrazine ensures complete conversion of the dicarbonyl. |

| Solvent | Ethanol or Toluene (optional, can be run neat) | Facilitates mixing and temperature control, but a solvent-free approach improves process mass intensity.[3] |

| Temperature | 0-10°C (addition), then reflux (e.g., 80-110°C) | Initial cooling manages the exotherm, followed by heating to drive the cyclization and dehydration to completion. |

| Work-up | Distillation and/or Crystallization | Removal of water and solvent, followed by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) affords a pure product. |

| Typical Yield | >90% | The reaction is highly efficient. |

Step-by-Step Methodology:

-

To a stirred solution of 1-phenyl-1,3-butanedione (1.0 eq) in ethanol (2 vol), add methylhydrazine (1.05 eq) dropwise at a rate that maintains the internal temperature below 25°C.

-

After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

The resulting crude oil can be purified by vacuum distillation or by crystallization from a suitable solvent like isopropanol or heptane to yield 1-methyl-3-phenyl-1H-pyrazole as a crystalline solid.

Part 2: Vilsmeier-Haack Formylation at the C5-Position

Scientific Rationale

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a formamide like N,N-dimethylformamide (DMF).[5]

A critical consideration for the formylation of 1-methyl-3-phenyl-1H-pyrazole is regioselectivity . Electrophilic substitution on the pyrazole ring can occur at the C4 or C5 position. The outcome is influenced by both electronic and steric factors. While formylation of many 1,3-disubstituted pyrazoles preferentially occurs at the C4 position, specific conditions or the use of directing groups can favor C5 substitution.[6][7] For this guide, we present a general protocol and emphasize that optimization and careful analysis of the product mixture are essential to obtain the desired 5-formyl isomer. In a large-scale setting, this may necessitate chromatographic separation or fractional crystallization.

Safety and Scalability: The Vilsmeier-Haack reaction is highly exothermic and involves corrosive and water-reactive reagents (POCl3).[3][8] On a large scale, careful control of addition rates and efficient heat dissipation are crucial. The use of flow chemistry has been explored as a method to safely manage the hazards of this reaction by minimizing the volume of the reactive intermediate at any given time.[9]

Protocol: 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

| Parameter | Value | Rationale |

| Reactants | 1-Methyl-3-phenyl-1H-pyrazole, POCl3, DMF | Standard reagents for the Vilsmeier-Haack reaction.[10] |

| Stoichiometry | 1.0 eq. Pyrazole, 1.5-3.0 eq. POCl3, 3.0-5.0 eq. DMF | Excess Vilsmeier reagent is often used to ensure complete conversion. DMF can also serve as the solvent. |

| Solvent | DMF or a chlorinated solvent (e.g., Dichloroethane) | DMF is a reactant and can be used in excess as the solvent.[11] |

| Temperature | 0-10°C (reagent formation), then 60-100°C (reaction) | Initial cooling for the formation of the Vilsmeier reagent, followed by heating to drive the electrophilic substitution. |

| Work-up | Careful quenching with ice/water or a basic solution | Hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes acidic byproducts. This step is highly exothermic. |

| Typical Yield | 60-80% (may be a mixture of isomers) | Yields can be high, but the regioselectivity needs to be carefully assessed. |

Step-by-Step Methodology:

-

In a well-ventilated fume hood, charge anhydrous DMF (3.0 eq) into a reactor equipped with a mechanical stirrer, thermometer, and addition funnel.

-

Cool the DMF to 0-5°C using an ice bath.

-

Slowly add phosphorus oxychloride (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

-

Stir the mixture at 0-5°C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Add a solution of 1-methyl-3-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF or dichloroethane to the Vilsmeier reagent at a rate that maintains the temperature below 20°C.

-

After the addition, slowly heat the reaction mixture to 80-90°C and maintain for 4-8 hours, monitoring by HPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Caution: Exothermic Quench! Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Alternatively, add a saturated aqueous solution of sodium bicarbonate or sodium acetate slowly to the cooled reaction mixture.

-

Stir the resulting slurry for 1-2 hours to ensure complete hydrolysis.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or crystallization to isolate the desired 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde.

Part 3: Scalable Reductive Amination

Scientific Rationale

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds.[12] The process involves the formation of an intermediate imine (or enamine), which is then reduced to the corresponding amine. For a scalable and cost-effective process, catalytic hydrogenation is often the method of choice over stoichiometric hydride reagents.[13]

Using ammonia as the nitrogen source and a heterogeneous catalyst like Raney Nickel with hydrogen gas is a classic and industrially proven method.[14] This approach offers high atom economy, as the only byproduct is water. The catalyst can be filtered off and potentially reused, simplifying the product work-up. Alternative catalysts include supported palladium, platinum, or cobalt catalysts, which may offer different selectivity and activity profiles.[15][16][17]

Caption: Mechanism of catalytic reductive amination.

Protocol: 1-Methyl-3-phenyl-1H-pyrazol-5-methylamine

| Parameter | Value | Rationale |

| Reactants | 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde, Ammonia | Ammonia is the most atom-economical source for a primary amine. |

| Catalyst | Raney® Nickel (slurry in water or ethanol) | A cost-effective and highly active heterogeneous catalyst for hydrogenation.[18] |

| Reducing Agent | Hydrogen Gas (H₂) | Inexpensive, clean reducing agent. Requires appropriate high-pressure reactor equipment. |

| Solvent | Methanol or Ethanol | Good solubility for the substrate and ammonia. |

| Pressure | 50-500 psi (3.5 - 35 bar) H₂ | Higher pressure increases the rate of hydrogenation. |

| Temperature | 40-80°C | Balances reaction rate with potential side reactions. |

| Work-up | Filtration of catalyst, solvent removal | Heterogeneous catalyst is easily removed by filtration. |

| Typical Yield | 75-95% | Catalytic reductive amination is generally a high-yielding process. |

Step-by-Step Methodology:

-

Charge a high-pressure hydrogenation reactor with 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and a suitable solvent such as methanol (5-10 vol).

-

Add a slurry of Raney® Nickel (5-10 wt%) to the reactor under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

-

Introduce ammonia gas to the desired pressure or add a solution of ammonia in methanol.

-

Pressurize the reactor with hydrogen gas to the target pressure (e.g., 100 psi).

-

Heat the mixture to 50-60°C with vigorous stirring.

-

Monitor the reaction progress by monitoring hydrogen uptake and/or by periodic sampling and HPLC analysis.

-

Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry. The filter cake should be quenched with water.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-methyl-3-phenyl-1H-pyrazol-5-methylamine.

-

The product can be further purified by crystallization of its salt (e.g., hydrochloride) or by distillation under high vacuum.

References

-

Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Amine synthesis by reductive amination. J. Org. Chem., 75, 5470-5477. [Link]

-

Zhang, Z., et al. (2015). Heterogeneous Ru-Based Catalysts for One-Pot Synthesis of Primary Amines from Aldehydes and Ammonia. MDPI. [Link]

-

Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. [Link]

-

Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. JOCPR. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

-

El-Mekabaty, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using Nano-ZnO as catalyst. [Link]

-

ResearchGate. (2025). Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study. [Link]

-

ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]

-

PubMed. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

-

PMC. (n.d.). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. [Link]

-

ResearchGate. (2025). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. [Link]

-

Pharmaceutical Technology. (2026). New Ways Around Hazardous Reagent Chemistry. [Link]

-

STM Journals. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. [Link]

- Google Patents. (n.d.). EP1775281A1 - Process for the reductive amination of ketones and aldehydes with aqueous amines.

-

Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Thieme. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. [Link]

-

Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

- Google Patents. (n.d.). CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

-

ResearchGate. (2025). A one-step synthesis of pyrazolone. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

-

INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

YouTube. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. [Link]

-

PubChem. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jetir.org [jetir.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. jocpr.com [jocpr.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. pharmtech.com [pharmtech.com]

- 10. asianpubs.org [asianpubs.org]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 14. EP1775281A1 - Process for the reductive amination of ketones and aldehydes with aqueous amines - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Solvent selection for reactions involving (1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine

Application Note: Solvent Selection for Reactions Involving (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methylamine

Abstract

(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methylamine (CAS: 876728-39-1 / 864068-98-4) is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its dual nature—comprising a lipophilic phenyl-pyrazole core and a polar, nucleophilic primary amine—creates specific solubility and reactivity challenges. This guide provides evidence-based solvent selection strategies for amide couplings, nucleophilic substitutions, and workup procedures, with a strong emphasis on transitioning from hazardous dipolar aprotic solvents (DMF, NMP) to sustainable alternatives (2-MeTHF, EtOAc).

Physicochemical Profile & "Solvent Personality"

To select the correct solvent, one must understand the solute's interactions. This molecule exhibits a "Janus-faced" solubility profile:

-

The Core (Lipophilic): The 1-methyl-3-phenylpyrazole moiety is aromatic and moderately lipophilic. It drives solubility in organic esters (Ethyl Acetate), ethers (THF, 2-MeTHF), and chlorinated solvents (DCM).

-

The Handle (Polar/Basic): The pendant methylamine (

) is a hydrogen bond donor/acceptor and a basic center. It promotes solubility in polar protic solvents (MeOH, EtOH) and water (at low pH).

Solubility Matrix:

| Solvent Class | Representative | Solubility (Free Base) | Solubility (HCl Salt) | Suitability for Reaction |

| Dipolar Aprotic | DMF, DMSO, NMP | High | High | Excellent kinetics; Poor workup (high BP). |

| Esters | EtOAc, iPrOAc | Good | Poor | Ideal Green Choice for coupling; Easy workup. |

| Ethers | THF, 2-MeTHF | Good | Moderate | 2-MeTHF is the gold standard replacement for DCM/THF. |

| Chlorinated | DCM, Chloroform | High | Moderate | Phase out due to toxicity/environmental restrictions. |

| Protic | Methanol, Ethanol | High | High | Avoid in electrophilic reactions (competes with amine). |

| Hydrocarbon | Hexane, Heptane | Insoluble | Insoluble | Antisolvent for precipitation. |

Reaction-Specific Solvent Selection

Scenario A: Amide Coupling (The Primary Use Case)

The most common application of this amine is coupling with carboxylic acids to form amides.

-

Traditional Approach: DMF or DCM.[1]

-

Why: High solubility of all reagents; fast kinetics.

-

Flaw: DMF is hepatotoxic and difficult to remove (requires aqueous washes that may emulsify). DCM is a regulated carcinogen.

-

-

Recommended Approach (Green): Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) .[2]

-

Mechanism:[3][4][5] Using Propylphosphonic Anhydride (T3P®) in EtOAc allows for a one-pot reaction and wash. The byproduct is water-soluble, and the solvent is easily evaporated.

-

Causality: The lipophilic phenyl ring ensures the starting material dissolves in EtOAc, while the product often remains in solution or precipitates cleanly depending on the acid partner.

-

Scenario B: Nucleophilic Aromatic Substitution (SNAr)

When reacting this amine with a halogenated heterocycle (e.g., chloropyrimidine).

-

Traditional: DMSO or NMP at

. -

Recommended: n-Butanol or DMAc (if high temp needed), or DMSO/Water mixtures .

-

Insight: Protic solvents like n-Butanol can sometimes catalyze SNAr via hydrogen bonding to the leaving group, despite theoretically solvating the nucleophile.

-

Decision Tree: Solvent Selection Workflow

The following diagram illustrates the logical flow for selecting a solvent based on reaction type and downstream processing requirements.

Figure 1: Decision matrix for solvent selection based on reaction thermodynamics and solubility requirements.

Detailed Experimental Protocols

Protocol A: "Green" Amide Coupling (T3P in EtOAc)

This protocol eliminates DMF, utilizes a recyclable solvent, and simplifies workup to a liquid-liquid extraction.

Materials:

-

(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methylamine (1.0 equiv)[6]

-

Carboxylic Acid partner (1.1 equiv)

-

T3P® (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 equiv)

-

Pyridine or DIPEA (2.5 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[2]

Step-by-Step:

-

Dissolution: Charge the pyrazole-amine (1.0 equiv) and the carboxylic acid (1.1 equiv) into the reactor. Add EtOAc (10 volumes relative to amine mass).

-

Base Addition: Add Pyridine (2.5 equiv). Note: Pyridine is often superior to DIPEA with T3P as it acts as an acylation catalyst.

-

Activation: Cool to 0°C. Add T3P solution dropwise over 10 minutes to control exotherm.

-

Reaction: Warm to room temperature (20-25°C) and stir. Monitor by LCMS (typically complete in 1-4 hours).

-

Workup (Self-Validating):

-

Add water (5 volumes). Stir for 15 minutes.

-

Separate phases. The T3P byproducts are water-soluble and remain in the aqueous layer.

-

Wash organic layer with 0.5M HCl (to remove excess pyridine/amine) followed by sat. NaHCO3 (to remove excess acid).

-

Dry (MgSO4) and concentrate.

-

-

Result: High purity amide, often requiring no chromatography.

Protocol B: Salt Formation (Purification Strategy)

If the free base is an oil or sticky solid, converting it to the HCl salt is the best method for storage and handling.

Materials:

-

Crude Amine (Free base)

-

Solvents: Ethanol (solvent), Diethyl Ether or Heptane (antisolvent), 4M HCl in Dioxane.

Step-by-Step:

-

Dissolve the crude amine in a minimum amount of cold Ethanol or Methanol.

-

Add 4M HCl in Dioxane (1.1 equiv) dropwise with stirring.

-

Observe for precipitate. If no solid forms, slowly add Diethyl Ether or Heptane (Antisolvent) until the solution turns cloudy.

-

Cool to -20°C for 4 hours.

-

Filter the white crystalline solid. Wash with cold ether.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Amide Coupling | Amine acts as a salt (HCl) and wasn't neutralized. | Ensure enough base (DIPEA/TEA) is added to free the amine before adding the coupling agent. |

| Product Oiling Out | Solvent is too non-polar (e.g., pure Heptane/Hexane). | Switch to a solvent mixture (e.g., EtOAc/Heptane 1:4) to induce crystallization. |

| Slow Reaction Kinetics | Poor solubility of the pyrazole core. | Switch solvent to 2-MeTHF (higher boiling point and better lipophilicity than THF). |

| Emulsion during Workup | Density of organic phase is too close to water. | If using EtOAc, add brine to increase aqueous density. If using DCM, switch to 2-MeTHF. |

References

-

Sherrington, J. et al. (2021). Green Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides. ACS Sustainable Chemistry & Engineering. Link[7]

-

MacMillan, D. S. et al. (2013).[8] Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC). Link

-

Byrne, F. P. et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 18525797, N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. Link

-

Pfizer Inc. (2020). Pfizer Solvent Selection Guide. Link

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | C12H15N3 | CID 18525797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

Troubleshooting & Optimization

Stability of (1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine in acidic vs basic conditions

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability of (1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine. We will explore its behavior under acidic and basic conditions, provide troubleshooting strategies for common experimental issues, and detail robust protocols for conducting systematic stability analyses.

Section 1: Understanding the Molecule's Stability Profile (FAQs)

This section addresses fundamental questions regarding the inherent chemical properties of (1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine and how they dictate its stability.

Q1: What are the primary chemical features of (1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine that influence its stability?

A1: The stability of this molecule is governed by two key functional groups:

-

The Pyrazole Ring: This is a five-membered aromatic heterocycle. Aromatic systems are inherently stable due to electron delocalization. The pyrazole ring is generally robust and resistant to degradation under many conditions.[1][2] In fact, pyrazole derivatives have been shown to be effective corrosion inhibitors in strong acidic solutions, which attests to the ring's stability.[3][4]

-

The Primary Methylamine Group (-CH₂NH₂): This is the most reactive site on the molecule and the primary determinant of its pH-dependent stability. As a primary amine, it is basic and nucleophilic. In acidic conditions, it will be readily protonated to form a water-soluble ammonium salt (-CH₂NH₃⁺). In its neutral, free-base form (prevalent in basic conditions), the nitrogen's lone pair of electrons makes it susceptible to oxidation.[5][6]

Q2: My compound is showing significant changes in an acidic solution (pH 1-3). Is this degradation?

A2: Not necessarily. The first and most prominent reaction in acidic media is the protonation of the primary amine.

-

Mechanism: R-CH₂NH₂ + H⁺ ⇌ R-CH₂NH₃⁺

-

Causality: This is a simple and reversible acid-base reaction. The resulting ammonium salt will have vastly different physical properties, including increased aqueous solubility and altered chromatographic retention time. This is a change in the ionization state, not typically considered chemical degradation. True degradation, such as cleavage of the pyrazole ring, is unlikely under mild acidic conditions.[3] However, forced degradation studies under harsh acidic conditions (e.g., heating in 0.1 M HCl) are necessary to confirm this for regulatory purposes.[7][8]

Q3: I am observing the formation of new impurities in a basic formulation (pH 8-10). What are the likely degradation pathways?

A3: In basic conditions, the primary amine exists as the free base, making it more reactive. The most probable degradation pathway is oxidation.[5][9]

-

Mechanism: The lone pair of electrons on the nitrogen atom is available to react with oxygen or other oxidizing agents. This can lead to a variety of oxidation products. While pyrazole derivatives containing ester functionalities are known to be susceptible to base-catalyzed hydrolysis[10], (1-Methyl-3-phenyl-1H-pyrazol-5-YL)methylamine lacks such a group.

-

Experimental Insight: If you observe instability in basic solutions, it is crucial to investigate the role of oxygen. Preparing samples using de-gassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon) can help determine if the degradation is oxidative.

Q4: How can I systematically and reliably investigate the stability of my compound?

A4: A systematic investigation is best achieved through a "forced degradation" or "stress testing" study.[8][9] This involves exposing the compound to a variety of harsh conditions to deliberately induce degradation. The goals are to identify potential degradation products, understand degradation pathways, and develop a "stability-indicating" analytical method that can separate the parent compound from all potential impurities.[11] A typical forced degradation study includes exposure to acid, base, oxidation, heat, and light.[7]

Section 2: Troubleshooting Guide for Stability Experiments

Issue: Unexpected peaks are appearing in my HPLC chromatogram during a stability run.

This is a common issue. The following logical workflow can help diagnose the root cause.

Caption: Workflow for a forced degradation study.

Protocol 2: Foundational Stability-Indicating HPLC-UV Method

This serves as a starting point for method development. Optimization will be required.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or use a PDA detector to scan for optimal wavelength)

-

Injection Volume: 10 µL

Causality Behind Choices: A C18 column provides good retention for the phenyl group. A gradient elution is necessary to separate the parent compound from potentially more or less polar degradants. TFA is an ion-pairing agent that improves peak shape for the basic amine.

Section 4: Data Interpretation and Potential Pathways

Data Presentation

Summarize your findings in a clear, concise table.